N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine
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Overview
Description
N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a mesitylsulfonyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation reactions, often using mesitylsulfonyl chloride in the presence of a base.
Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with a pyrimidine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(4-(4-nitrophenyl)piperazin-1-yl)acetylhydrazinecarboxamide
- 2-mercapto benzimidazole 4-thiazolidinone
Uniqueness
N-ethyl-2-(4-(mesitylsulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its mesitylsulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2S/c1-6-21-18-13-17(5)22-20(23-18)24-7-9-25(10-8-24)28(26,27)19-15(3)11-14(2)12-16(19)4/h11-13H,6-10H2,1-5H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEANHHXCISZMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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